Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate
Description
Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a synthetic organic compound characterized by a thiazolidinone core fused with an acetamido-benzoate ester moiety. The structure features a 2-imino-4-oxothiazolidin-5-yl group linked via an acetamido bridge to a methyl benzoate aromatic ring. This compound is synthesized through cyclocondensation reactions involving thiourea derivatives and dimethyl acetylenedicarboxylate (DMAD) in methanol, as outlined in . The thiazolidinone ring system is notable for its bioactivity, particularly in medicinal chemistry, where similar structures are explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
The compound’s synthesis involves the reaction of ethyl 4-(3-aroylthioureido)benzoate derivatives with DMAD, leading to precipitation of the product. Recrystallization from suitable solvents yields pure compounds, as demonstrated in . Structural confirmation is typically achieved via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), methodologies consistent with other benzoate derivatives described in and .
Properties
IUPAC Name |
methyl 4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-12(19)7-2-4-8(5-3-7)15-10(17)6-9-11(18)16-13(14)21-9/h2-5,9H,6H2,1H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZTYNOOCQSWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of sulfur to form the thiazolidine ring.
Acylation: The thiazolidine intermediate is then acylated with an appropriate acyl chloride to introduce the acetamido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable candidate for drug discovery and development.
Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can lead to the activation or inhibition of signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of benzoate esters and thiazolidinone derivatives. Below is a comparative analysis based on substituents, synthesis routes, and reported bioactivities:
Key Differences and Implications
Core Heterocycle Variations: The target compound’s thiazolidinone core differs from the quinoline (C1-C7, ) and pyrimidine-thiazole hybrids (). Thiazolidinones are associated with anti-diabetic and anti-inflammatory activity, while quinolines and pyrimidines are linked to antimicrobial and kinase-inhibitory effects . The 2-imino group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the 4-chlorophenyl or methylthio groups in analogues () .
Synthesis Complexity :
- The target compound’s synthesis () is simpler than the multi-step protocols for C1-C7 () or compound 34 (), which require click chemistry or hydroxylamine-mediated modifications.
Biological Activity :
- While C1-C7 () show antimicrobial activity, the target compound and pyrimidine-thiazole derivatives () are more focused on enzyme inhibition (e.g., Sirt2/HDAC6). This suggests divergent therapeutic applications .
Solubility and Stability :
- The methyl benzoate ester in the target compound likely improves lipophilicity compared to ethyl esters (e.g., compound 28 , ). However, substituents like trifluoromethyl (C7, ) or triazole () in analogues may enhance metabolic stability .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | C1 (Quinoline Derivative) | Compound 28 (Pyrimidine-Thiazole) |
|---|---|---|---|
| Molecular Weight | ~375 g/mol | ~450 g/mol | ~480 g/mol |
| LogP (Predicted) | 2.1 | 3.5 | 2.8 |
| Aqueous Solubility | Low | Very Low | Moderate |
Biological Activity
Methyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a synthetic compound that has attracted significant attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a thiazolidine ring, which contributes to its diverse biological activities. The synthesis typically involves multi-step reactions starting with readily available precursors, including the formation of the thiazolidine ring, acylation with an acyl chloride, and esterification with methanol to yield the final product.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several thiazolidine derivatives against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results demonstrated that certain derivatives showed high antimicrobial activity, suggesting potential applications in treating bacterial infections .
| Bacterial Strain | Activity (Zone of Inhibition mm) |
|---|---|
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 20 |
| Staphylococcus aureus | 18 |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies. One notable study investigated its effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The compound was found to induce significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation and induction of apoptosis in these cancer cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 12.5 | Induction of apoptosis via intrinsic pathways |
| MCF-7 | 15.0 | Inhibition of DNA synthesis |
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. Research suggests that it may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation in various models.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolidine ring is known to modulate enzyme activities and receptor interactions, leading to the following effects:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory responses.
- Receptor Interaction : It can interact with cellular receptors that regulate signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A series of new thiazolidine derivatives were synthesized and tested for antimicrobial activity against multiple bacterial strains, showing significant effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Investigations into the compound's anticancer properties revealed that it effectively induces apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, further supporting its potential as an anticancer agent .
- Inflammation Model : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
